Ammonium 4-chloro-N-(N-propylcarbamoyl)benzenesulphonamidate
Description
Ammonium 4-chloro-N-(N-propylcarbamoyl)benzenesulphonamidate is a sulfonamide derivative featuring a 4-chlorophenyl group, an ammonium counterion, and an N-propylcarbamoyl substituent. Sulfonamides are renowned for their biological and catalytic relevance, with structural variations influencing properties such as solubility, reactivity, and intermolecular interactions.
Properties
CAS No. |
77164-68-2 |
|---|---|
Molecular Formula |
C10H17ClN3O3S+ |
Molecular Weight |
294.78 g/mol |
IUPAC Name |
azanium;1-(4-chlorophenyl)sulfonyl-3-propylurea |
InChI |
InChI=1S/C10H13ClN2O3S.H3N/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9;/h3-6H,2,7H2,1H3,(H2,12,13,14);1H3/p+1 |
InChI Key |
KQNPCTJTSOAYBV-UHFFFAOYSA-O |
Canonical SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl.[NH4+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate generally involves chemical synthesis routes. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with n-propylamine to form 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamide. This intermediate is then treated with ammonium hydroxide to yield the final product . Industrial production methods may vary, but they typically follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamide and ammonium ions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound may be used in biochemical assays and studies involving enzyme inhibition or protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Molecular Structure and Conformational Analysis
Key structural differences among sulfonamide derivatives arise from substituents on the benzene rings and the nature of the amine/amide groups.
Key Observations :
- The torsion angle (C—S—N—C) reflects the bent conformation at the sulfur atom. Analogs with bulkier substituents (e.g., nitrobenzoyl ) exhibit smaller torsion angles (~57–58°) compared to dichlorophenyl derivatives (~56–58°) . This suggests steric and electronic effects influence molecular flexibility.
- Dihedral angles between aromatic rings vary widely (56–88°), impacting crystal packing and solubility.
Physical and Chemical Properties
- Solubility : Chlorophenyl and nitrobenzoyl analogs exhibit low water solubility due to hydrophobic substituents . The ammonium group in the target compound may enhance aqueous solubility via ionic interactions.
- Crystal Packing: Analogs form dimers via N—H⋯O hydrogen bonds and van der Waals interactions .
Biological Activity
Ammonium 4-chloro-N-(N-propylcarbamoyl)benzenesulphonamidate, with the CAS number 77164-68-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₇ClN₃O₃S⁺
- Molecular Weight : 294.78 g/mol
- Structure : The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial applications.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound may share similar mechanisms of action with other sulfonamides, primarily through the inhibition of bacterial folic acid synthesis. This mechanism is crucial for bacterial growth and replication.
- Mechanism of Action :
- Inhibition of dihydropteroate synthase (DHPS), an enzyme involved in the synthesis of folate.
- Disruption of nucleic acid synthesis due to impaired folate production.
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary studies suggest that while it exhibits cytotoxicity against certain cancer cell lines, it maintains selectivity, sparing normal cells to a degree.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 15 | 3.5 |
| MCF-7 (breast cancer) | 20 | 2.8 |
| Normal fibroblasts | >50 | N/A |
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study published in PubMed explored the biocidal activity of quaternary ammonium salts, including derivatives like this compound. The results indicated that compounds with similar structures demonstrated effective antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli . -
Cytotoxicity Assessment :
A research article focused on the cytotoxic effects of various sulfonamide derivatives found that this compound exhibited promising results in inhibiting tumor growth in vitro while showing reduced toxicity to normal cells . -
Mechanistic Insights :
Another study provided insights into the structural characteristics that enhance the biological activity of sulfonamide compounds. The presence of chlorine and propyl groups was noted to improve binding affinity to target enzymes, thus enhancing their efficacy as antimicrobial agents .
Q & A
Q. What computational methods validate synthetic routes and predict scalability for lab-to-pilot transitions?
- Methodological Answer : Molecular dynamics (MD) simulations assess solvent effects and activation energies. Process Analytical Technology (PAT) tools, like inline FTIR, monitor intermediate formation in flow reactors. Scalability risks (e.g., exothermicity) are modeled via Aspen Plus, referencing analogous sulfonamide syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
